molecular formula C22H26N2O5 B1597409 Vineridine CAS No. 3489-06-3

Vineridine

Cat. No. B1597409
CAS RN: 3489-06-3
M. Wt: 398.5 g/mol
InChI Key: SRKHGHLMEDVZRX-PNGOUSOWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vineridine, also known as Isocaboxine A , is a vinca alkaloid . Vinca alkaloids are a set of anti-mitotic and anti-microtubule alkaloid agents originally derived from the periwinkle plant Catharanthus roseus (basionym Vinca rosea) and other vinca plants .


Molecular Structure Analysis

Vineridine has a molecular formula of C22H26N2O5 . Its average mass is 398.452 Da and its monoisotopic mass is 398.184174 Da . It has 5 defined stereocentres . The structure of Vineridine has been established by a study of the IR, NMR, and mass spectra .


Physical And Chemical Properties Analysis

Vineridine has a molecular formula of C22H26N2O5 . Its average mass is 398.452 Da and its monoisotopic mass is 398.184174 Da . It has 5 defined stereocentres .

Scientific Research Applications

Anticancer Properties

Vineridine, along with other acridine derivatives, has been extensively researched for its potential in anticancer therapy. These compounds are known for their ability to intercalate into DNA, thereby disrupting its normal functioning, which is a critical aspect in cancer treatment. The mechanism primarily involves inhibition of vital enzymes like topoisomerase and telomerase. Vineridine's chemical and biological properties have made it a candidate for developing anticancer agents, as highlighted in various in vitro and in vivo studies (Galdino-Pitta et al., 2013), (Denny, 2002).

Structural Analysis

The structure of vineridine has been a subject of interest, particularly in the context of its isomerism and its relation to other similar alkaloids. The compound's structure was elucidated through spectral studies, providing insights into its potential therapeutic applications (Kasymov et al., 1966), (Yagudaev et al., 1974).

Bioavailability Enhancement

Research has also explored the role of vineridine in enhancing the bioavailability of other drugs. This involves promoting rapid absorption from the gastrointestinal tract or protecting the drug from metabolism in the liver. Such properties are valuable in pharmacology for improving the efficacy of drugs (Atal et al., 1981).

DNA Interaction

Vineridine's interaction with DNA is a crucial aspect of its therapeutic potential. This intercalation disrupts DNA's normal functioning, making it an important candidate for chemotherapy. The study of its binding with DNA at the molecular level has been a significant area of research, providing insights into its anticancer properties (Adams, 2002), (Martínez & Chacón-García, 2005).

properties

IUPAC Name

methyl (1S,4aS,5aR,6S,10aS)-6'-methoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-12-15-10-24-7-6-22(17-5-4-13(27-2)8-18(17)23-21(22)26)19(24)9-14(15)16(11-29-12)20(25)28-3/h4-5,8,11-12,14-15,19H,6-7,9-10H2,1-3H3,(H,23,26)/t12-,14-,15-,19+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKHGHLMEDVZRX-PNGOUSOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=C(C=C(C=C5)OC)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CN3CC[C@@]4([C@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=C(C=C(C=C5)OC)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956365
Record name Vineridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vineridine

CAS RN

3489-06-3
Record name Vineridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3489-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vineridin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003489063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vineridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VINERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAK4CV25QT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vineridine
Reactant of Route 2
Vineridine
Reactant of Route 3
Vineridine
Reactant of Route 4
Vineridine
Reactant of Route 5
Vineridine
Reactant of Route 6
Vineridine

Citations

For This Compound
53
Citations
SZ Kasymov, PK Yuldashev, SY Yunusov - Chemistry of Natural …, 1966 - Springer
… On standing, the concentrated ethereal extracts of the mixture of alkaloids deposited crystals of vineridine - 122 g (0.04%). After the separation of the vineridine, the total mixture was …
Number of citations: 2 link.springer.com
MR Yagudaev, VM Malikov, SY Yunusov - Chemistry of Natural …, 1974 - Springer
… Previously [1-3], structures {I) and (lI), respectively, have been established for the hydroxyindole alkaloids vinerine and vineridine isolated from the epigeal part of .Vinca ~recta …
Number of citations: 1 link.springer.com
MM Khalmirzaev, VM Malikov, SY Yunusov - Chemistry of Natural …, 1973 - Springer
The closeness of the IR and NMR spectra of (I) and of vineridine [1], and also the difference in the peaks of the molecular ions in the mass spectrum by 16 m/e permits the assumption …
Number of citations: 2 link.springer.com
VM Malikov, SY Yunusov - Chemistry of Natural Compounds, 1977 - Springer
… Spectral characteristics have shown that vinerine and vineridine are isomeric compounds, and on being heated in pryidine or acid solution they may be converted into one another. In …
Number of citations: 19 link.springer.com
SZ Kasymov, PK Iuldashev - Doklady Akademii nauk …, 1965 - pubmed.ncbi.nlm.nih.gov
[The structure of vinerine and vineridine] [The structure of vinerine and vineridine] …
Number of citations: 8 pubmed.ncbi.nlm.nih.gov
MM Khalmirzayev, VM Malikov… - Химия природных …, 1973 - elibrary.ru
Isolation of the N oxide of vineridine and 16 methoxyvincadiformine from Vinca erecta (Russian) … ISOLATION OF THE N OXIDE OF VINERIDINE AND 16 METHOXYVINCADIFORMINE …
Number of citations: 3 elibrary.ru
MR Yagudaev, VM Malikov, S Yunusov - Химия природных соединений, 1974 - elibrary.ru
Absolute configuration of vinerine and vineridine (Russian) … ABSOLUTE CONFIGURATION OF VINERINE AND VINERIDINE (RUSSIAN) …
Number of citations: 0 elibrary.ru
MR Yagudaev - Chemistry of Natural Compounds, 1966 - Springer
… On the basis of chemical results, this difference in the IR spectrum in the region mentioned can be explained by the assumption that vinerine and vineridine differ by the conformation of …
Number of citations: 3 link.springer.com
KL Seitanidi, MR Yagudaev, VM Malikov - Chemistry of Natural …, 1977 - Springer
… Analysis of the signals of the aromatic protons of vineridine in C 6 D 6 solution and in a number of other solvents has permitted their assignments to be refined and a long-range (allyl) …
Number of citations: 1 link.springer.com
EJ Shellard, AH Beckett, P Tantivatana… - Journal of Pharmacy …, 1966 - Wiley Online Library
… 1965a,b) have reported the constitution of vineridine and vinerine as being of the 11methoxy… that of vineridine (179-180') and although the reported optical rotations differ, vineridine +22-…
Number of citations: 28 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.